![molecular formula C5H3Cl2N3O2S B1408174 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine CAS No. 1451885-60-1](/img/structure/B1408174.png)
2,4-Dichloro-6-(methylthio)-5-nitropyrimidine
Overview
Description
2,4-Dichloro-6-(methylthio)-5-nitropyrimidine is a chemical compound with the empirical formula C5H4Cl2N2S . It belongs to the class of halogenated heterocycles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . Another study reported the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Molecular Structure Analysis
The molecular weight of this compound is 195.07 . The SMILES string representation of the molecule is CSc1nc(Cl)cc(Cl)n1 .Chemical Reactions Analysis
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
The compound is a powder solid with an off-white appearance . It has a melting point range of 38 - 42 °C .Scientific Research Applications
Synthesis of Complex Compounds
2,4-Dichloro-6-(methylthio)-5-nitropyrimidine is effectively used as a building block for the synthesis of complex compounds like olomoucine, which involves a nine-step process including both solution and solid-phase synthesis methods (Hammarström et al., 2002). This method is applicable to the synthesis of a variety of highly substituted purines and related scaffolds.
Facilitating Chemical Reactions
This compound is utilized in synthesizing poly-substituted pyrrolo[3,2-d]pyrimidin-7-one 5-oxides, showcasing its versatility in facilitating diverse chemical reactions. Such syntheses involve reactions with amines and subsequent processes like palladium-catalyzed coupling and cyclization (Čikotienė et al., 2008).
Spectroscopic and Electronic Studies
The compound is also subject to vibrational spectra analysis, UV-vis spectral analysis, and HOMO-LUMO studies. These studies help understand the molecular geometry, vibrational frequencies, and potential for non-linear optical properties (Arivazhagan & Anitha Rexalin, 2013).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may form combustible dust concentrations in air and causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,4-dichloro-6-methylsulfanyl-5-nitropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2S/c1-13-4-2(10(11)12)3(6)8-5(7)9-4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTKXBGRFUEERN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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